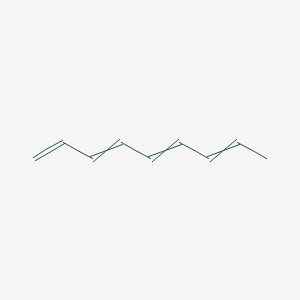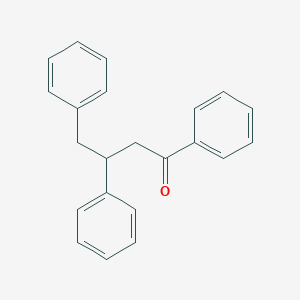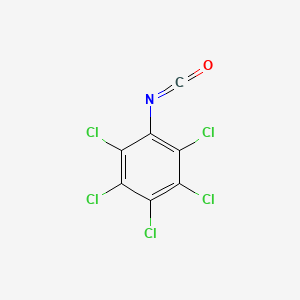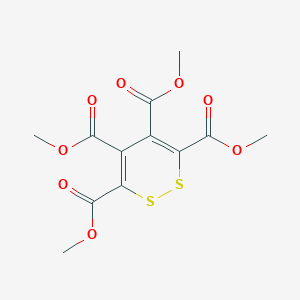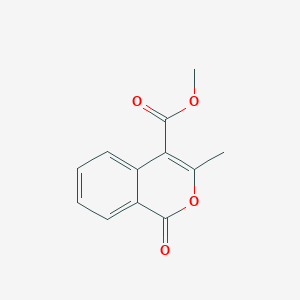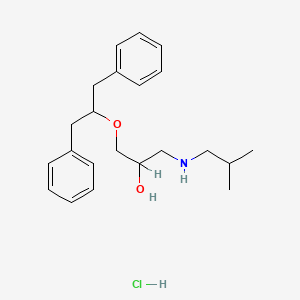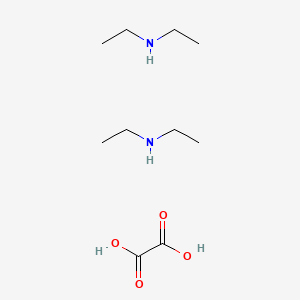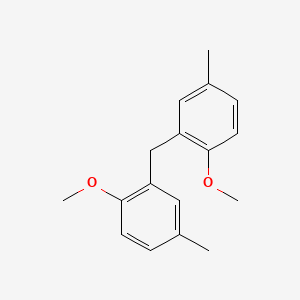
1,1'-Methylenebis(2-methoxy-5-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(2-methoxy-5-methylbenzene) is an organic compound with the molecular formula C17H20O2 It is characterized by two benzene rings connected by a methylene bridge, with each benzene ring substituted by a methoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2-methoxy-5-methylbenzene) can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzyl chloride with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methylene bridge between the two benzene rings.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Methylenebis(2-methoxy-5-methylbenzene) may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Methylenebis(2-methoxy-5-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene rings.
Applications De Recherche Scientifique
1,1’-Methylenebis(2-methoxy-5-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-Methylenebis(2-methoxy-5-methylbenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene rings influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
1,1’-Methylenebis(2-methylbenzene): Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,1’-Methylenebis(2-methoxybenzene): Lacks the methyl groups, affecting its steric and electronic characteristics.
1,1’-Methylenebis(4-methyl-2-methoxybenzene): The position of the methyl group is different, leading to variations in reactivity and applications.
Uniqueness: 1,1’-Methylenebis(2-methoxy-5-methylbenzene) is unique due to the specific arrangement of methoxy and methyl groups on the benzene rings. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
32229-23-5 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-methoxy-2-[(2-methoxy-5-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C17H20O2/c1-12-5-7-16(18-3)14(9-12)11-15-10-13(2)6-8-17(15)19-4/h5-10H,11H2,1-4H3 |
Clé InChI |
OAEZJDCWMOGIRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CC2=C(C=CC(=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


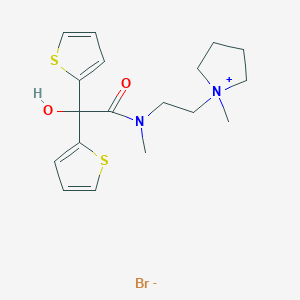
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
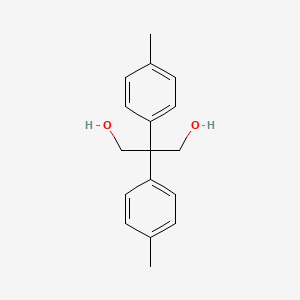

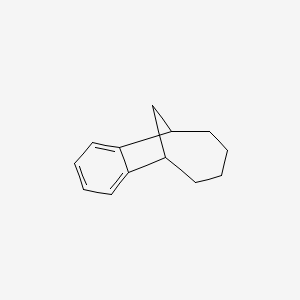
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
